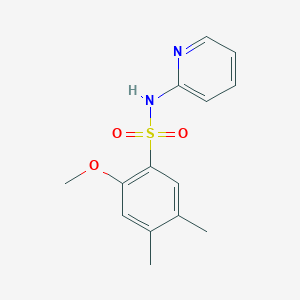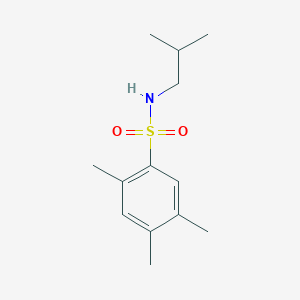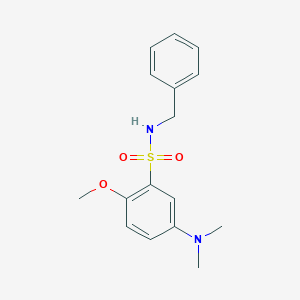
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, also known as PPNS, is a chemical compound that has been widely used in scientific research. PPNS is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This compound has been extensively studied for its potential applications in the treatment of various diseases, including osteoporosis, cancer, and renal disorders.
Mechanism of Action
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide works by inhibiting the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This results in a decrease in the absorption of phosphate from the intestines and an increase in the excretion of phosphate through the kidneys. The mechanism of action of this compound is complex and involves the binding of the compound to the cotransporter protein, which prevents the transport of phosphate across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. These include a decrease in serum phosphate levels, an increase in urinary phosphate excretion, and a reduction in bone resorption. This compound has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which makes it a valuable tool for investigating the role of this protein in phosphate homeostasis. However, there are also limitations to the use of this compound in lab experiments. The compound is highly toxic and requires careful handling to ensure the safety of researchers. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. One area of interest is the investigation of its potential applications in the treatment of osteoporosis. This compound has been shown to reduce bone resorption and may have a role in preventing the loss of bone density associated with this disease. Another area of interest is the investigation of this compound as a potential treatment for renal disorders, such as hyperphosphatemia. Finally, there is also potential for the development of new drugs based on the structure of this compound, which may have improved therapeutic properties and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter and has been investigated for its role in the regulation of phosphate homeostasis. This compound has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on this compound may lead to the development of new treatments for diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
Synthesis Methods
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthalenesulfonic acid with pyridine and pentanol. The resulting product is then purified through recrystallization to obtain a pure sample of this compound. The synthesis of this compound is a complex process that requires careful attention to detail and high levels of expertise.
Scientific Research Applications
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been the investigation of its role in the regulation of phosphate homeostasis. This compound has been shown to be a potent inhibitor of the sodium-dependent phosphate cotransporter, which plays a critical role in the absorption and excretion of phosphate in the body. This makes this compound a promising candidate for the treatment of diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-pentoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-6-14-25-19-11-12-20(18-10-5-4-9-17(18)19)26(23,24)22-16-8-7-13-21-15-16/h4-5,7-13,15,22H,2-3,6,14H2,1H3 |
InChI Key |
FNDBBSMBQLJZOW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)












